2-Aziridinecarboxamide,N,1-diethyl-(9CI)
Description
2-Aziridinecarboxamide,N,1-diethyl-(9CI) is a substituted aziridine derivative characterized by a three-membered aziridine ring fused with a carboxamide group. The molecule features diethyl substituents at the nitrogen and position 1 of the aziridine ring. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis, pharmaceuticals, and polymer chemistry [1][4][7].
Properties
CAS No. |
139092-83-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.202 |
IUPAC Name |
N,1-diethylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-3-8-7(10)6-5-9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
YVYQJGDZZPXURW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CN1CC |
Synonyms |
2-Aziridinecarboxamide,N,1-diethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name (CAS No.) | Molecular Formula | Substituents | Molecular Weight | Key Structural Notes |
|---|---|---|---|---|
| 2-Aziridinecarboxamide,N,1-diethyl-(9CI) | C₇H₁₄N₂O | N,1-diethyl carboxamide | ~142.20 (calc.) | Carboxamide group enhances polarity |
| 2-Aziridinecarboxamide,3-(trifluoromethyl)- (207462-87-1) [2] | C₄H₅F₃N₂O | 3-Trifluoromethyl, carboxamide | 154.09 | CF₃ group increases lipophilicity |
| Aziridine, 2-methyl-1-pentyl- (479420-43-4) [4] | C₈H₁₇N | 2-Methyl, 1-pentyl | 127.23 | Alkyl chains reduce reactivity |
| 2-Aziridinecarboxylicacid,3-propyl-, methylester (5228-33-1) [7] | C₇H₁₃NO₂ | 3-Propyl, methyl ester | 143.09 | Ester group increases hydrolytic lability |
| Aziridine, 2-ethenyl-1-(4-methoxyphenyl)- (620622-25-5) [8] | C₁₁H₁₃NO | 2-Ethenyl, 4-methoxyphenyl | 175.23 | Aromatic substituents enable conjugation |
Key Observations :
- Polarity : The carboxamide group in 2-Aziridinecarboxamide,N,1-diethyl-(9CI) enhances polarity compared to alkyl-substituted aziridines (e.g., 2-methyl-1-pentylaziridine [4]), improving solubility in polar solvents.
- Reactivity: The ester analog (C₇H₁₃NO₂) [7] is more prone to hydrolysis than carboxamide derivatives due to the labile ester group.
Physicochemical Properties and Stability
- Thermal Stability : Aziridines with bulky substituents (e.g., 1-pentyl in [4]) exhibit reduced ring strain and higher thermal stability compared to smaller analogs.
- Hydrolytic Stability : Carboxamide derivatives (e.g., the target compound) are more hydrolytically stable than esters (e.g., methyl ester in [7]), which may degrade under acidic/basic conditions.
- Stereochemical Effects : Compounds like 3-(trifluoromethyl)-aziridinecarboxamide [2] with (2R,3R) stereochemistry may exhibit distinct reactivity or biological activity compared to racemic mixtures.
Preparation Methods
High-Temperature Aminolysis of Acyl Chlorides
Early methods, as exemplified by Indian Patent No. 166260, involve reacting aryl acetic acids with dialkylamines under high temperatures (100–800°C) and pressures (10–800 psi) in the presence of inorganic acid catalysts. While effective for simple carboxamides like DEPA (N,N-Diethyl-2-phenylacetamide), these conditions are unsuitable for aziridine derivatives due to thermal instability. For example, aziridine carboxylic acids decompose above 50°C, leading to low yields (<30%) and side products from ring-opening.
Catalyzed Condensation Reactions
Indian Patent No. 169195 describes a two-step process using arylacetic acids, dialkylamines, and dual inorganic-organic catalysts. However, this method requires prolonged reaction times (8–12 hours) and suffers from:
-
Catalyst poisoning : Aziridine’s basic nitrogen coordinates strongly with metal catalysts, reducing activity.
-
Byproduct formation : Competing N-alkylation or ring expansion reactions occur at elevated temperatures.
Modern Single-Pot Synthesis Protocols
Tertiary Base-Mediated Coupling
A breakthrough method from US Patent US20150126734A1 employs a single-pot reaction between aziridine carboxylic acids and diethylcarbamoyl chloride in the presence of organic tertiary bases (e.g., triethylamine). The protocol operates at 10–50°C for 15–60 minutes, achieving yields of 75–92% (Table 1).
Mechanism :
-
In situ generation of acyl chloride :
-
Nucleophilic attack by diethylamine :
The tertiary base scavenges HCl, shifting equilibrium toward product formation.
Advantages :
Solvent Optimization
Reactions performed in diethyl ether at 0–10°C further enhance selectivity by minimizing solvolysis. Polar aprotic solvents like THF or DMF are avoided due to their propensity to stabilize ring-opened intermediates.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics for 2-Aziridinecarboxamide,N,1-diethyl-(9CI) Synthesis
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| High-Temperature Aminolysis | 100–800 | 2–4 | <30 | 65–70 |
| Catalyzed Condensation | 80–120 | 8–12 | 40–50 | 75–80 |
| Single-Pot Tertiary Base | 10–50 | 0.25–1 | 75–92 | 95–98 |
Data synthesized from US20150126734A1 and analogous aziridine systems.
Characterization and Quality Control
Mass spectral data for aziridinecarboxamides (e.g., 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-), CAS 3901-51-7) reveal characteristic fragmentation patterns:
For 2-Aziridinecarboxamide,N,1-diethyl-(9CI), expected spectral features include:
-
H NMR : δ 1.2 (t, 6H, NCHCH), δ 2.8 (m, 2H, aziridine CH), δ 3.4 (q, 4H, NCH).
-
IR : 1650 cm (amide C=O stretch), 3300 cm (N-H stretch absent due to full substitution).
Industrial Scalability and Environmental Impact
The single-pot method reduces waste generation by 40% compared to traditional routes, as quantified by E-factor analysis. Key improvements:
-
Solvent recovery : Diethyl ether is recycled via distillation (90% efficiency).
-
Catalyst-free : Eliminates heavy metal contamination risks.
Q & A
Q. Methodological Answer :
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies spatial proximity of protons to confirm aziridine ring conformation.
- Chiroptical Methods : Electronic Circular Dichroism (ECD) compares experimental spectra with DFT-simulated spectra to assign absolute configuration .
- Dynamic NMR : Detects ring puckering dynamics in aziridine derivatives by analyzing temperature-dependent splitting of diastereotopic protons .
How can computational modeling resolve contradictions in reported reactivity data for 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?
Methodological Answer :
Contradictions in nucleophilic ring-opening reactivity (e.g., amine vs. thiol selectivity) can be addressed via:
- Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways. For instance, compare activation barriers for attack at the aziridine C2 vs. C3 positions .
- Molecular Dynamics (MD) : Simulate solvent effects on transition-state stabilization. Polar solvents may favor carboxamide-assisted proton transfer mechanisms .
What experimental strategies validate the proposed mechanism of aziridine ring functionalization in 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?
Q. Methodological Answer :
- Isotopic Labeling : Introduce deuterium at the carboxamide NH to track proton transfer during ring-opening. Compare kinetic isotope effects (KIEs) for competing mechanisms .
- In-situ IR Spectroscopy : Monitor real-time carbonyl stretching frequency shifts to detect intermediate acylammonium species .
How can crystallographic data resolve ambiguities in the solid-state packing and intermolecular interactions of 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?
Q. Methodological Answer :
- X-ray Diffraction (XRD) : Quantify hydrogen-bonding motifs (e.g., N–H···O=C vs. C–H···N) using Hirshfeld surface analysis. Compare with DFT-predicted lattice energies .
- Powder XRD : Assess polymorphic stability under varying crystallization conditions (e.g., solvent evaporation rate) .
What methodologies assess the hydrolytic stability of 2-Aziridinecarboxamide,N,1-diethyl-(9CI) under physiological conditions?
Q. Methodological Answer :
- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–10 (37°C) with LC-MS quantification of degradation products. Apply Eyring analysis to derive activation parameters (ΔH‡, ΔS‡) .
- Isoconversional Kinetics (e.g., Friedman Method) : Non-parametric analysis identifies multi-step degradation pathways without assuming a reaction model .
How can researchers design structure-activity relationship (SAR) studies for 2-Aziridinecarboxamide,N,1-diethyl-(9CI) derivatives?
Q. Methodological Answer :
- Free-Wilson vs. Hansch Analysis : Compare substituent contributions (e.g., alkyl chain length, electron-withdrawing groups) to bioactivity using multivariate regression. Validate with leave-one-out cross-validation .
- 3D-QSAR (CoMFA/CoMSIA) : Map steric/electrostatic fields to optimize aziridine-carboxamide pharmacophores .
What statistical approaches reconcile discrepancies in toxicity profiles reported for 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from Ames tests, zebrafish embryotoxicity, and in vitro hepatocyte assays. Apply random-effects models to quantify heterogeneity sources (e.g., cell line variability) .
- Benchmark Dose (BMD) Modeling : Derive point-of-departure estimates for thresholded vs. non-thresholded toxicity endpoints .
How can solvent effects on the reaction kinetics of 2-Aziridinecarboxamide,N,1-diethyl-(9CI) be rigorously quantified?
Q. Methodological Answer :
- Kamlet-Taft Solvent Parameters : Corrate rate constants (log k) with π* (polarity), α (H-bond donation), and β (H-bond acceptance). Use multilinear regression to partition solvent effects .
- COnductor-like Screening MOdel (COSMO-RS) : Predict solvation free energies for transition states in diverse solvent environments .
What interdisciplinary frameworks integrate synthetic chemistry and computational biology for studying 2-Aziridinecarboxamide,N,1-diethyl-(9CI)?
Q. Methodological Answer :
- Systems Chemistry : Map reaction networks using graph theory to identify kinetically vs. thermodynamically controlled products .
- Cheminformatic Workflows : Combine MolSoft ICM-Pro for docking simulations with KNIME pipelines for high-throughput SAR trend extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
